1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a propan-2-ol chain linked to a 3-methoxyphenoxy moiety. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. Its structural complexity necessitates rigorous synthesis and characterization, typically involving NMR, MS, and chromatographic techniques to confirm purity and stereochemistry .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3.2ClH/c1-25-19-3-2-4-20(13-19)26-15-18(24)14-22-9-11-23(12-10-22)17-7-5-16(21)6-8-17;;/h2-8,13,18,24H,9-12,14-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSBDGBMFSAERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with 3-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in studies related to receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound shares structural similarities with several piperazine-based derivatives. Key comparisons include:
Pharmacological and Physicochemical Properties
- Receptor Binding: The 4-fluorophenyl group enhances affinity for 5-HT₁A receptors compared to non-fluorinated analogues (e.g., 6h–6l) . The 3-methoxyphenoxy moiety may contribute to serotonin reuptake inhibition, as seen in compounds like 14 (m/z = 404 [M+H]+) .
- Solubility and Bioavailability : The dihydrochloride salt improves aqueous solubility relative to free bases (e.g., 8e , which lacks salt formation) .
- Thermal Stability : Melting points for analogues range from 132–230°C, suggesting the target compound likely falls within this range .
Clinical and Preclinical Data
- The hydroxyethyl variant (C₁₉H₃₃Cl₂N₂O₄) exhibits improved metabolic stability compared to halogenated derivatives .
Key Research Findings and Gaps
- Structural Optimization : Substitution at the piperazine nitrogen (e.g., hydroxyethyl vs. fluorophenyl) significantly alters receptor selectivity .
- Synthetic Challenges : Low yields (<80%) in analogues like 6k–6l highlight the difficulty of introducing bulky substituents .
- Unresolved Questions : The impact of dihydrochloride salt formation on blood-brain barrier penetration remains unstudied.
Biological Activity
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride is a compound of interest in pharmacological research, particularly for its potential neuropharmacological effects. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H24Cl2F N2O3
- Molecular Weight : 392.32 g/mol
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and norepinephrine. It is believed to act as a modulator of these neurotransmitters, influencing their levels and activity within the central nervous system.
Dopaminergic Activity
Research indicates that compounds with similar structures can influence dopamine turnover in the brain. For instance, studies on related piperazine derivatives have shown that doses ranging from 50 to 250 mg/kg can transiently increase dopamine levels in the caudate nucleus and hypothalamus before inducing a dose-dependent decrease in these levels . This suggests a possible role for this compound in modulating dopaminergic activity.
Norepinephrine Modulation
Similar studies indicate that related compounds may also affect norepinephrine levels. The administration of certain piperazine derivatives has been shown to slightly decrease norepinephrine levels in specific brain regions, suggesting a potential dual action on both dopamine and norepinephrine systems .
Biological Activity Summary Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Dopamine Increase | Transient increase in caudate nucleus | |
| Dopamine Decrease | Dose-dependent decrease after peak | |
| Norepinephrine Decrease | Slight decrease in hypothalamus |
Study on Related Piperazine Derivatives
A study investigating the effects of a related compound, 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride (I-893), revealed significant insights into the modulation of neurotransmitter systems. The compound was found to potentiate the depletion of dopamine and norepinephrine when combined with alpha-methyl-p-tyrosine, indicating a complex interaction with the catecholamine synthesis pathway .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the piperazine ring and the fluorophenyl moiety significantly affect biological activity. For instance, the presence of halogen substitutions has been shown to enhance inhibitory effects on specific targets such as equilibrative nucleoside transporters (ENTs) . This suggests that further structural modifications could lead to improved pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
